3,5-Dimethyl-N-propylaniline
Description
Contextualizing 3,5-Dimethyl-N-propylaniline within Advanced Amine Chemistry
This compound is a tertiary aromatic amine with the molecular formula C₁₁H₁₇N. Its structure features a benzene (B151609) ring substituted with two methyl groups at the 3 and 5 positions and an n-propyl group attached to the nitrogen atom. This specific arrangement of substituents influences its reactivity and potential applications. The methyl groups, being electron-donating, increase the electron density of the aromatic ring, while the n-propyl group provides a degree of steric hindrance and affects its solubility in nonpolar solvents.
The study of N-alkylanilines is a dynamic area of research, with continuous development of new synthetic methods. rsc.orgrsc.org These methods often focus on creating C-N bonds through various catalytic and non-catalytic reactions. The synthesis of N-alkylanilines can be achieved through reductive amination of carbonyl compounds, coupling of nitroarenes with various substrates, or alkylation of anilines. rsc.orgrsc.org The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.
Foundational Principles of Aromatic Amine Reactivity and Functionalization
The reactivity of aromatic amines like this compound is governed by the interplay of the amino group and the aromatic ring. The lone pair of electrons on the nitrogen atom can be delocalized into the benzene ring, activating it towards electrophilic aromatic substitution reactions. The position of these substitutions is directed by the existing substituents on the ring.
Functionalization of aromatic C-H bonds is a key strategy in organic synthesis to create complex molecules from simpler precursors. nih.govsnnu.edu.cn This can be achieved through various mechanisms, including electrophilic aromatic substitution (SEAr), where an electrophile attacks the electron-rich aromatic ring. nih.gov The methyl groups on this compound enhance the ring's nucleophilicity, making it more susceptible to such reactions.
The amino group itself can also undergo various transformations. For instance, it can be oxidized to form nitroso or nitro derivatives. Furthermore, the N-H bond in related primary or secondary anilines can participate in coupling reactions to form N-N bonds, leading to the synthesis of hydrazines. nih.govacs.org
Overview of Research Trajectories for N-Alkylaniline Derivatives in Contemporary Organic Chemistry
Current research involving N-alkylaniline derivatives is focused on several key areas, including the development of more efficient and selective synthetic methods, the exploration of their applications in materials science, and their use as building blocks for pharmacologically active compounds. rsc.orggrafiati.com
The direct functionalization of C-H bonds in aniline (B41778) derivatives is a particularly active area of research, as it offers a more atom-economical approach to synthesis. grafiati.com Photocatalysis and the use of transition metal catalysts are being explored to facilitate these transformations under mild conditions. rsc.orgacs.org The development of new catalytic systems for the synthesis of N-alkylanilines from readily available starting materials like nitroarenes is also a significant trend. rsc.orgrsc.org
Furthermore, N-alkylaniline derivatives are being investigated for their potential in creating novel materials, such as those with specific liquid crystalline or electronic properties. nih.gov The ability to tune the structure of these molecules allows for the fine-tuning of their physical and chemical properties for specific applications.
Interactive Data Table: Physicochemical Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |
| This compound | C₁₁H₁₇N | 163.26 | Two methyl groups at positions 3 and 5, one n-propyl group on the nitrogen. |
| 3,4-Dimethyl-N-propylaniline | C₁₁H₁₇N | 163.26 | Two methyl groups at positions 3 and 4, one n-propyl group on the nitrogen. nih.gov |
| N-iso-Propylaniline | C₉H₁₃N | 135.21 | One isopropyl group on the nitrogen. chemical-suppliers.eu |
| 3,5-Dimethylaniline (B87155) | C₈H₁₁N | 121.18 | Two methyl groups at positions 3 and 5, a primary amine. nih.gov |
| 3,5-dichloro-N-[3-(dimethylamino)propyl]aniline | C₁₁H₁₆Cl₂N₂ | 247.16 | Two chloro groups at positions 3 and 5, a dimethylaminopropyl group on the nitrogen. molport.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,5-dimethyl-N-propylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-4-5-12-11-7-9(2)6-10(3)8-11/h6-8,12H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLLHTCECJVDFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC(=CC(=C1)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701302987 | |
| Record name | 3,5-Dimethyl-N-propylbenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701302987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13342-24-0 | |
| Record name | 3,5-Dimethyl-N-propylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13342-24-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dimethyl-N-propylbenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701302987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3,5 Dimethyl N Propylaniline and Analogous N Alkylanilines
Classical and Evolving Synthetic Routes to N-Propylated Aniline (B41778) Derivatives
Traditional methods for synthesizing N-propylated aniline derivatives often involve multiple steps or direct alkylation approaches, each with its own set of advantages and challenges.
Multistep Preparations via Aromatic Nitration, Subsequent Reduction, and N-Alkylation
A conventional and well-established route to N-alkylanilines like 3,5-Dimethyl-N-propylaniline begins with the nitration of an appropriate aromatic precursor. For the target compound, this would involve the nitration of 1,3-dimethylbenzene (m-xylene). The resulting nitroarene is then reduced to the corresponding aniline, in this case, 3,5-dimethylaniline (B87155). The final step is the N-alkylation of the aniline with a suitable propylating agent, such as a propyl halide, to yield the desired product. This multi-step sequence offers a reliable pathway to a wide range of N-alkylanilines.
A common laboratory-scale synthesis of this compound involves the alkylation of 3,5-dimethylaniline with a propyl halide like 1-bromopropane. This reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) in the presence of a base like potassium carbonate to neutralize the hydrogen halide formed during the reaction.
Direct N-Alkylation Strategies and Catalytic Approaches (e.g., using dimethyl carbonate)
Direct N-alkylation of anilines with alcohols presents a more atom-economical and environmentally benign alternative to the use of alkyl halides. rsc.orgresearchgate.net This "borrowing hydrogen" methodology involves the catalytic oxidation of the alcohol to an aldehyde, followed by condensation with the aniline to form an imine, which is then reduced in situ by the hydrogen "borrowed" from the alcohol. rsc.orgresearchgate.net Various transition metal catalysts, including those based on manganese, have been developed for this purpose. researchgate.netscite.ai
Dimethyl carbonate (DMC) has emerged as a green and effective methylating agent for anilines, often in conjunction with zeolite catalysts like NaY faujasite. core.ac.ukiupac.org This method offers high chemoselectivity for mono-N-methylation, even in the presence of other functional groups susceptible to methylation. core.ac.ukiupac.org While primarily used for methylation, the principles can be extended to other alkylations. For instance, N-alkylation of anilines with dimethyl carbonate catalyzed by onium salts has been demonstrated to be effective for producing dialkylated products. researchgate.net
The direct alkylation of anilines with alcohols can also be achieved under transition-metal-free conditions using pyridine (B92270) and other azaaromatics as hydrogen shuttles. rsc.org This biomimetic approach offers a sustainable pathway to N-alkylanilines. rsc.org Nickel-catalyzed direct N-alkylation of anilines with a variety of primary alcohols has also been shown to be highly efficient and tolerant of numerous functional groups. acs.org
| Alkylation Method | Catalyst/Reagent | Key Features | Reference(s) |
| Direct N-Alkylation | Propyl Halide/Base | Classical, reliable method. | |
| Borrowing Hydrogen | Mn(I) Catalyst/Alcohol | Atom-economical, environmentally benign. | researchgate.netscite.ai |
| Green Methylation | Dimethyl Carbonate/Zeolite | High chemoselectivity for mono-methylation. | core.ac.ukiupac.org |
| Transition-Metal-Free Alkylation | Pyridine/Alcohol | Sustainable, biomimetic approach. | rsc.org |
| Nickel-Catalyzed Alkylation | NiBr₂/t-BuOK/Alcohol | High efficiency, broad functional group tolerance. | acs.org |
Modern Catalytic Processes for N-Substituted Arylamine Synthesis
Recent advancements in catalysis have opened up new avenues for the synthesis of N-substituted arylamines, offering improved efficiency, selectivity, and functional group tolerance.
Reductive Cross-Coupling of Nitroarenes for N-Alkylaniline Formation
The direct reductive cross-coupling of nitroarenes has become a powerful strategy for constructing N-substituted arylamines, as it bypasses the need for pre-reduction of the nitro group to an amine. rsc.orgrsc.org This approach enhances step-economy and allows for the use of readily available nitroaromatic compounds as starting materials. rsc.org Different reducing agents can generate distinct nitrogen-active intermediates, enabling precise control over reactivity and selectivity. rsc.org
Various catalytic systems have been developed for this transformation. For example, a copper-catalyzed reductive cross-coupling of nitroarenes with 4-alkyl-1,4-dihydropyridines serves as a source of alkyl radicals for the formation of N-alkylanilines. rsc.org Molybdenum complexes have also been successfully employed in the direct N-alkylation of nitroarenes with alcohols. acs.org Furthermore, iron-catalyzed reductive coupling of nitroarenes with olefins provides another route to N-alkylanilines. researchgate.net An organophosphorus-catalyzed method facilitates the cross-selective intermolecular reductive coupling of nitroarenes and anilines to form hydrazines, showcasing the versatility of nitroarene chemistry. nih.gov
| Catalytic System | Coupling Partners | Key Features | Reference(s) |
| Copper-Catalyzed | Nitroarenes and 4-alkyl-1,4-dihydropyridines | Utilizes alkyl radical source. | rsc.org |
| Molybdenum-Catalyzed | Nitroarenes and Alcohols | Direct N-alkylation. | acs.org |
| Iron-Catalyzed | Nitroarenes and Olefins | Reductive coupling. | researchgate.net |
| Organophosphorus-Catalyzed | Nitroarenes and Anilines | Cross-selective N-N bond formation. | nih.gov |
Transition Metal-Catalyzed Amination and C-N Bond Formation (e.g., Pd-NHC complexes)
Transition metal-catalyzed C-N bond formation reactions are fundamental to modern organic synthesis. rsc.orgnih.govresearchgate.netacs.orgnih.gov The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling of aryl halides with amines, is a widely used and reliable method for preparing substituted arylamines. acs.orgrsc.org This reaction can also be applied to nitroarenes, streamlining the synthesis of aniline derivatives. acs.orgrsc.org
N-Heterocyclic carbenes (NHCs) have emerged as highly effective ligands for palladium in cross-coupling reactions. nih.govnih.gov The strong σ-donating ability of NHC ligands facilitates the oxidative addition step, while their steric bulk promotes reductive elimination, leading to highly active and stable catalysts. nih.gov Well-defined and air-stable [(NHC)PdCl₂(aniline)] complexes have been developed as user-friendly precatalysts for various cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig couplings. nih.gov These catalysts demonstrate high activity and broad applicability. nih.govresearchgate.net
C-H Functionalization Methodologies Applied to Aniline Derivatives
Direct C-H functionalization has emerged as a powerful tool for the derivatization of anilines, avoiding the need for pre-functionalized starting materials. bath.ac.ukthieme-connect.comcolab.wsacs.orgnih.gov This strategy allows for the regioselective introduction of substituents at the ortho, meta, or para positions of the aniline ring. bath.ac.uk
Ortho-Arylation: Rhodium-catalyzed direct ortho-arylation of anilines with aryl iodides has been achieved with high yields and regioselectivity using aminophosphines as traceless directing groups. colab.ws Palladium-catalyzed ortho C-H arylation of unprotected anilines has also been developed, where a specific ligand drives both chemoselectivity and regioselectivity. acs.org
Meta-Arylation: Achieving meta-selectivity in the C-H functionalization of anilines is a significant challenge due to the inherent ortho/para directing nature of the amino group. bath.ac.uk However, methods have been developed, such as the palladium-catalyzed meta-C-H olefination of aniline derivatives using a nitrile-containing template under microwave irradiation. rsc.orgrsc.org
Para-Arylation: Para-selective C-H functionalization of anilines has been accomplished using various catalytic systems. bath.ac.uk For example, a palladium/S,O-ligand based catalyst promotes the highly efficient para-selective C-H olefination of a broad range of aniline derivatives under mild conditions. acs.orgnih.gov
| Functionalization | Catalyst/Directing Group | Key Features | Reference(s) |
| ortho-Arylation | Rhodium/Aminophosphine | Traceless directing group, high regioselectivity. | colab.ws |
| ortho-Arylation | Palladium/Cooperating Ligand | Works on unprotected anilines. | acs.org |
| meta-Olefination | Palladium/Nitrile Template | Microwave-assisted, high regioselectivity. | rsc.orgrsc.org |
| para-Olefination | Palladium/S,O-Ligand | Mild conditions, broad substrate scope. | acs.orgnih.gov |
Stereoselective and Regioselective Synthesis of Substituted N-Alkylanilines
The synthesis of substituted N-alkylanilines with high levels of stereoselectivity and regioselectivity is a significant goal in modern organic chemistry, driven by the prevalence of these motifs in pharmaceuticals, agrochemicals, and materials science. Advanced catalytic methods have been developed to control the precise three-dimensional arrangement of atoms (stereoselectivity) and the specific position of chemical bond formation (regioselectivity), enabling access to complex molecular architectures from simple precursors.
Stereoselective Synthesis
Stereoselective strategies are crucial for creating chiral anilines, which can possess a stereogenic center at the α-carbon to the nitrogen, or exhibit axial chirality.
A notable advancement is the catalyst-free, visible-light-driven annulation reaction between N,N-dialkyl anilines and 1,2-dibenzoylethylenes to produce substituted tetrahydroquinolines. nih.govacs.orgacs.org This method proceeds via the photoexcitation of an electron donor–acceptor (EDA) complex and yields products with complete diastereoselectivity. nih.govacs.org The reaction demonstrates broad substrate scope, tolerating various functional groups on the aniline ring. acs.org The process relies on atmospheric oxygen as the terminal oxidant and is initiated by the formation of an α-amino alkyl radical. nih.govacs.org
Table 1: Diastereoselective Synthesis of Substituted Tetrahydroquinolines via Visible-Light-Driven Annulation acs.orgresearchgate.netReaction Conditions: N-alkyl-N-methylaniline (4 equiv), 1,2-dibenzoylethylene (0.2 mmol), and dioxane (1 mL) were irradiated with a compact fluorescent lamp (CFL) for 4 hours.
| N-Alkyl-N-methylaniline Derivative | Product Yield (%) | Diastereomeric Ratio (d.r.) |
| N-ethyl-N-methylaniline | 71 | >20:1 |
| N-methyl-N-propylaniline | 68 | >20:1 |
| N-isobutyl-N-methylaniline | 65 | >20:1 |
| 4-fluoro-N-ethyl-N-methylaniline | 60 | >20:1 |
| 4-chloro-N-ethyl-N-methylaniline | 55 | >20:1 |
| 4-bromo-N-ethyl-N-methylaniline | 51 | >20:1 |
| 4-methoxy-N-ethyl-N-methylaniline | 75 | >20:1 |
Another powerful strategy involves the organocatalytic asymmetric C-H functionalization of aniline derivatives. For instance, a direct para-selective C-H aminoalkylation of N-aryl anilines with aldimines has been developed using a chiral phosphoric acid catalyst. bohrium.com This reaction provides access to optically active diarylmethylamine products in good yields and with high enantioselectivity. bohrium.com The method is significant as it avoids the use of transition metals and directly functionalizes the C-H bond at the position para to the amino group. bohrium.com
Transition metal catalysis is also a cornerstone of stereoselective N-alkylaniline synthesis. The asymmetric hydrogenation of imines, particularly N-aryl imines, is a well-established method for producing chiral amines with high enantiomeric excess. acs.org
Regioselective Synthesis
Regioselectivity in the synthesis of substituted anilines involves controlling the position of substitution on either the nitrogen atom or the aromatic ring.
Palladium-catalyzed C-H bond carbonylation represents a sophisticated method for the regioselective functionalization of N-alkyl anilines. nih.gov This process allows for the synthesis of isatoic anhydrides by selectively carbonylating the C-H bond ortho to the directing amino group. The reaction tolerates a wide array of functional groups and provides a reliable route for elaborating readily available N-alkyl anilines under mild conditions. nih.gov
Furthermore, the regioselective nitration of N-alkyl anilines can be achieved under mild, catalyst- and acid-free conditions using tert-butyl nitrite (B80452) (TBN) as the nitrating agent. acs.orgacs.org This reaction efficiently produces N-nitroso N-alkyl nitroanilines, which are valuable synthetic intermediates. acs.org The position of nitration on the aromatic ring is influenced by the existing substituents. These intermediates can be readily converted into N-alkyl phenylenediamines or N-alkyl nitroanilines. acs.orgacs.org
Table 2: Regioselective Nitration of N-Alkyl Anilines with tert-Butyl Nitrite acs.orgReaction Conditions: N-alkylaniline (1 mmol), tert-Butyl Nitrite (3 mmol), in Acetonitrile (3 mL) at 80 °C for 3-5 hours.
| Substrate (N-alkylaniline) | Product (Major Regioisomer) | Yield (%) |
| N-methylaniline | N-methyl-N-nitroso-4-nitroaniline | 92 |
| N-ethylaniline | N-ethyl-N-nitroso-4-nitroaniline | 90 |
| 4-methyl-N-methylaniline | N,4-dimethyl-N-nitroso-2-nitroaniline | 85 |
| 3-methyl-N-methylaniline | N,3-dimethyl-N-nitroso-4-nitroaniline | 88 (mixture of isomers) |
| 4-methoxy-N-methylaniline | 4-methoxy-N-methyl-N-nitroso-2-nitroaniline | 86 |
| 4-chloro-N-methylaniline | 4-chloro-N-methyl-N-nitroso-2-nitroaniline | 84 |
The "borrowing hydrogen" strategy, often catalyzed by ruthenium or iridium complexes, enables the N-alkylation of anilines using alcohols as alkylating agents. rsc.org This method is highly atom-economical, producing water as the only byproduct. The reactivity and regioselectivity can be influenced by the electronic properties of substituents on the aniline ring, with electron-withdrawing groups sometimes leading to lower reactivity. rsc.org Similarly, heterogeneous catalysts like palladium on carbon (Pd/C) can be used to alkylate anilines with primary amines under microwave irradiation, offering high atom economy as ammonia (B1221849) is the only byproduct. thieme-connect.com These methods primarily ensure N-selectivity over C-alkylation.
Strategic Applications of 3,5 Dimethyl N Propylaniline in Complex Organic Synthesis
The Chemical Compound as a Versatile Building Block for Molecular Architecture
3,5-Dimethyl-N-propylaniline is a valuable organic compound that serves as a fundamental component in the field of organic synthesis. sigmaaldrich.com Its unique structure, featuring a substituted aniline (B41778), makes it a versatile building block for constructing more complex molecules. Organic building blocks like this compound are essential for the bottom-up assembly of diverse molecular architectures. sigmaaldrich.com
Utility in the Construction of Advanced Organic Molecules
The molecular structure of this compound, with its specific arrangement of methyl and propyl groups on the aniline core, provides a scaffold for the synthesis of advanced organic molecules. The presence of the amine group allows for a variety of chemical transformations, enabling chemists to introduce new functional groups and build intricate molecular frameworks. units.it This adaptability is crucial in medicinal chemistry, materials science, and other areas where the precise construction of molecules is paramount. sigmaaldrich.com The strategic placement of the dimethyl groups influences the electronic properties and steric environment of the molecule, which can be exploited to direct the course of chemical reactions and achieve desired stereochemical outcomes.
Intermediate in the Synthesis of Dyes and Agrochemicals
Historically, aniline derivatives have been central to the development of synthetic dyes. This compound continues this tradition, serving as a key intermediate in the production of various dyestuffs. daishin-corp.com Its aromatic nature and the reactivity of the amino group are instrumental in forming the chromophoric systems responsible for color.
Interactive Data Table: Applications of this compound
| Application Area | Specific Use | Key Structural Feature |
| Dyes | Intermediate in dye manufacturing | Aromatic amine |
| Agrochemicals | Precursor for pesticides and herbicides | Substituted aniline core |
| Organic Synthesis | Building block for complex molecules | Reactive amine group |
Exploitation in Specialized Synthetic Methodologies
The utility of this compound extends to its use in sophisticated synthetic strategies that enable the efficient construction of complex molecular targets.
Role in Multicomponent Reactions and Tandem Processes
Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single operation to form a complex product. orientjchem.orgbeilstein-journals.org These reactions are prized for their atom economy and ability to rapidly generate molecular diversity. mdpi.com Amines are frequently employed as key components in MCRs, and this compound can serve as the amine component in various MCRs, leading to the formation of diverse molecular scaffolds. beilstein-journals.org
Tandem processes, also known as cascade reactions, involve a series of intramolecular reactions that occur sequentially without the need to isolate intermediates. These processes are elegant and efficient, often leading to the formation of complex polycyclic systems in a single step. The structural and electronic properties of this compound can be leveraged to initiate or participate in such tandem sequences, providing access to intricate molecular architectures. univ-rennes.fr
Precursor for the Development of New Synthetic Reagents and Materials
The chemical reactivity of this compound allows for its transformation into novel synthetic reagents. slideshare.net By modifying its structure, chemists can create new tools for organic synthesis with specific functionalities and reactivities. chemie-brunschwig.ch For example, it can be a precursor for the synthesis of specialized ligands for catalysis or for the development of new organocatalysts.
Furthermore, the properties of this compound make it a candidate for incorporation into new materials. Its aromatic structure can contribute to the electronic and photophysical properties of organic materials, while the N-propyl group can influence solubility and processing characteristics. This makes it a building block for the design and synthesis of functional organic materials with potential applications in electronics and photonics.
Interactive Data Table: Synthetic Methodologies Involving this compound
| Methodology | Role of this compound | Outcome |
| Multicomponent Reactions | Amine component | Rapid generation of molecular complexity |
| Tandem Processes | Initiator or participant | Efficient synthesis of complex cyclic systems |
| Reagent Development | Precursor | Creation of new tools for synthesis |
| Materials Science | Building block | Design of functional organic materials |
Computational and Theoretical Investigations of 3,5 Dimethyl N Propylaniline and Aniline Derivatives
Quantum Chemical Calculations for Molecular and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of aniline (B41778) derivatives. These methods allow for the detailed examination of molecular geometries, electronic distributions, and spectroscopic properties.
Density Functional Theory (DFT) has become a standard method for studying the molecular and electronic structure of aniline and its derivatives due to its balance of accuracy and computational cost. nih.govsci-hub.sescispace.com DFT calculations are widely used to predict various properties, including molecular geometries, vibrational frequencies, and electronic properties like ionization potentials and electron affinities. researchgate.net
For instance, DFT studies on para-substituted N,N-dimethylanilines have shown that electron-donating groups, such as the methyl and butyl groups, increase the electron density on the aromatic ring and the nitrogen atom, which in turn enhances the molecule's nucleophilicity. Conversely, electron-withdrawing groups decrease this electron density. The choice of functional and basis set in DFT calculations is crucial for obtaining accurate results. For example, the dispersion-corrected PW6B95-D3 functional has been shown to provide very good results for the free activation barriers in reactions involving aniline derivatives. beilstein-journals.orgnih.gov Calculations using methods like B3LYP with basis sets such as 6-311++G** have been used to determine optimized geometries and vibrational spectra for substituted anilines. researchgate.net
Studies have also employed DFT to investigate the impact of substituents on the geometry of the aniline framework. Electron-withdrawing substituents tend to promote a more planar structure, leading to shorter C-N bond lengths and lower inversion barriers of the amino group. In contrast, electron-donating groups favor a more pyramidal geometry at the nitrogen atom.
Electron density analysis provides a detailed picture of the electronic distribution within a molecule and how it changes upon interaction with other species. For aniline derivatives, this analysis is crucial for understanding their reactivity and intermolecular interactions. The highest occupied molecular orbital (HOMO) of N,N-dimethylaniline derivatives is primarily located on the nitrogen atom and the aromatic ring, making the nitrogen atom particularly nucleophilic.
Charge-transfer (CT) interactions are a key feature of aniline chemistry. Aniline and its derivatives can act as electron donors in the formation of CT complexes with various electron acceptors. ias.ac.inniscpr.res.inresearchgate.net Spectroscopic studies, often complemented by computational analysis, have been used to characterize these complexes. The energy of the CT bands in the electronic spectra of these complexes is related to the ionization potential of the aniline donor. ias.ac.inresearchgate.net
Computational modeling using DFT can elucidate the nature of these charge-transfer phenomena. For example, in the context of Surface-Enhanced Raman Spectroscopy (SERS), DFT calculations have been used to study the chemisorption of aniline on metal surfaces. scirp.org These calculations reveal that the interaction between the amino group of aniline and a gold substrate involves charge transfer from the lone pair of electrons on the nitrogen atom to the metal. scirp.org The strength of this charge transfer is related to the energy gap between the HOMO of the aniline derivative and the Lowest Unoccupied Molecular Orbital (LUMO) of the metal. scirp.org A smaller HOMO-LUMO gap generally corresponds to a stronger interaction and greater SERS enhancement. scirp.org
The degree of charge transfer can be quantified using methods like Mulliken population analysis. For aniline interacting with a gold cluster, a significant charge transfer from the aniline to the gold has been calculated, indicating a strong interaction. scirp.org
Density Functional Theory (DFT) Applications to Aniline Systems
Computational Elucidation of Reaction Mechanisms and Energetics
Theoretical methods are invaluable for mapping out the potential energy surfaces of chemical reactions, identifying transition states, and calculating reaction rates. This information is critical for understanding reaction mechanisms and predicting chemical reactivity.
Computational chemistry allows for the precise location of transition state structures, which are the highest energy points along a reaction coordinate. The energy of the transition state relative to the reactants determines the activation energy of a reaction. Various theoretical models, such as Transition State Theory (TST), can then be used to calculate rate constants. mdpi.com
For example, DFT calculations have been employed to investigate the intramolecular radical addition to substituted anilines. beilstein-journals.orgnih.gov These studies have shown that polar effects are highly significant, with electrophilic radicals reacting faster with nucleophilic arenes. beilstein-journals.orgnih.gov The substitution pattern on the aniline ring and at the nitrogen atom plays a crucial role in determining the reaction rate. beilstein-journals.orgnih.gov For instance, methyl substitution at the nitrogen atom leads to a slower addition compared to phenyl substitution. beilstein-journals.orgnih.gov
Table 1: Calculated Kinetic and Thermodynamic Data for Intramolecular Radical Additions of Aniline Derivatives
| Compound | Substituent | ΔG‡ (kcal/mol) | ΔGR (kcal/mol) | Rate Constant (k) |
| 1 | Phenyl at N | 10.6 | -15.2 | High |
| 2 | Acetyl at N | 9.8 | -15.1 | Highest |
| 3 | Methyl at N | 11.5 | -15.3 | Low |
| 17 | p-Methyl | 10.1 | -15.9 | Highest |
| 18 | p-Methoxy | 10.4 | -16.3 | High |
| 19 | p-Fluoro | 10.5 | -15.4 | High |
| 27 | m,m'-Dimethyl | 10.3 | -15.6 | High |
| 28 | m,m'-Dimethoxy | 10.9 | -16.1 | Low |
| 29 | m,m'-Difluoro | 11.2 | -15.0 | Low |
| This table is generated based on data presented in a study on intramolecular radical addition to substituted anilines. The rate constants are described qualitatively as "High" or "Low" relative to the other compounds in the study. beilstein-journals.org |
Computational models are extensively used to study heterogeneous catalysis, providing insights into how molecules interact with catalyst surfaces and how these interactions facilitate chemical transformations. The Pt(111) surface is a common model for platinum catalysts.
DFT calculations have been used to investigate the adsorption and reaction of aniline and its derivatives on Pt(111). lboro.ac.ukarxiv.orgacs.org For example, the reduction of nitrobenzene (B124822) to aniline over a Pt(111) model catalyst has been studied in detail. lboro.ac.uk These calculations can determine the preferred adsorption sites and geometries of the reactants, intermediates, and products on the catalyst surface. lboro.ac.uknih.govacs.orgresearchgate.net
The interaction of aniline itself with the Pt(111) surface has also been modeled. DFT calculations revealed two stable adsorption configurations for aniline on the metal surface. nih.govacs.orgresearchgate.net These computational findings are crucial for understanding how aniline can act as an inhibitor molecule in area-selective atomic layer deposition processes. nih.govacs.orgresearchgate.net Furthermore, studies on N-methylaniline on Pt(111) have shown that the reaction pathways are dependent on the surface coverage, with C-N bond cleavage occurring at low coverages and intact desorption at higher coverages. arxiv.orgacs.org
Determination of Transition States, Rate Constants, and Free Energies
In Silico Studies of Molecular Interactions and Conformations
In silico studies encompass a broad range of computational techniques used to model molecular systems. For aniline derivatives, these methods are particularly useful for exploring their conformational landscapes and interactions with other molecules, including biological macromolecules.
The conformation of aniline derivatives, such as the degree of pyramidalization at the nitrogen atom and the rotational barriers of substituents, can be investigated using potential energy surface scans. scispace.comresearchgate.net These calculations help to identify the most stable conformations and the energy barriers between them. scispace.comresearchgate.net
Molecular docking is a prominent in silico technique used to predict the binding orientation of a small molecule to a protein or other receptor. This method is widely used in drug design. For example, novel isatin-triazine-aniline hybrids have been designed and evaluated in silico as potential inhibitors for enzymes implicated in Alzheimer's disease. nih.gov These studies showed effective interactions between the designed molecules and the enzyme residues. nih.gov Similarly, aniline derivatives of monoazaphenothiazines have been studied for their antimicrobial activities, with molecular docking revealing strong binding interactions with drug receptors. opastpublishers.com In another study, aniline aromatic ring-substituted 2-aminothiazole (B372263) derivatives were docked against the Nampt enzyme, supporting the in vitro findings of their activity. cdnsciencepub.com
Molecular dynamics (MD) simulations can be used to study the dynamic behavior of aniline derivatives and their complexes over time. For instance, MD simulations have been used to investigate the binding stability of pyrazole-aniline derivatives with the DPP-IV enzyme, confirming the stability of the binding pocket. chemmethod.com These computational approaches provide valuable insights into the structure-activity relationships of aniline derivatives and guide the development of new functional molecules.
Theoretical Prediction of Chemical Reactivity Descriptors (e.g., Fukui Indexes)
In the field of computational chemistry, Density Functional Theory (DFT) has emerged as a powerful tool for predicting the chemical behavior of molecules. researchgate.net By calculating various electronic properties, researchers can gain insights into the reactivity and stability of compounds like 3,5-Dimethyl-N-propylaniline and its derivatives. researchgate.net Key among these properties are the chemical reactivity descriptors, which include global descriptors that characterize the molecule as a whole and local descriptors that identify specific reactive sites within the molecule. grafiati.com
Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding chemical reactivity. jmaterenvironsci.com The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. jmaterenvironsci.com The energy gap between the HOMO and LUMO is a crucial parameter that provides information about the molecule's kinetic stability, chemical reactivity, and optical polarizability. jmaterenvironsci.com A smaller HOMO-LUMO gap generally suggests higher reactivity. researchgate.net
Electronegativity (χ): Represents a molecule's ability to attract electrons. researchgate.net
Chemical Hardness (η): Indicates a molecule's resistance to changes in its electron distribution. researchgate.net A higher hardness value suggests greater stability. jmaterenvironsci.com
Global Softness (S): The reciprocal of chemical hardness, it quantifies the molecule's polarizability. scm.com
Electrophilicity Index (ω): Measures the electrophilic power of a molecule. jmaterenvironsci.com
Nucleophilicity Index (N): Quantifies the nucleophilic character of a molecule. jmaterenvironsci.com
These global descriptors for a series of aniline derivatives are presented in the table below, calculated using DFT methods.
Table 1: Calculated Global Reactivity Descriptors for Aniline Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Electronegativity (χ) (eV) | Chemical Hardness (η) (eV) | Global Softness (S) (eV⁻¹) | Electrophilicity Index (ω) (eV) | Nucleophilicity Index (N) (eV) |
|---|---|---|---|---|---|---|---|
| p-chloroaniline | -5.587 | -0.672 | 3.130 | 2.458 | 0.203 | 0.9145 | 3.6539 |
| p-bromoaniline | -5.612 | -0.718 | 3.165 | 2.447 | 0.204 | 0.8644 | 3.7461 |
| p-fluoroaniline | -5.532 | -0.544 | 3.038 | 2.494 | 0.200 | 0.8650 | 4.1980 |
Data sourced from theoretical calculations on para-substituted anilines. jmaterenvironsci.com
The Fukui function is typically condensed to atomic centers to provide a set of values known as condensed Fukui functions or Fukui indexes . scm.comwikipedia.org These indexes are calculated for three types of attacks:
f+: For nucleophilic attack (electron acceptance).
f-: For electrophilic attack (electron donation).
f0: For radical attack.
The site with the highest f+ value is the most likely to be attacked by a nucleophile, while the site with the highest f- value is the most susceptible to electrophilic attack. scm.comhackernoon.com
The calculation of condensed Fukui functions involves determining the atomic charges of the neutral molecule (N), its anionic state (N+1), and its cationic state (N-1). hackernoon.com Various methods, such as Hirshfeld, Mulliken, or Voronoi partitioning, can be used to derive these atomic charges. scm.com The condensed Fukui functions are then calculated as follows:
f+ = q(N+1) - q(N) (for nucleophilic attack) scm.com
f- = q(N) - q(N-1) (for electrophilic attack) scm.com
A related concept is the dual descriptor (Δf(r)) , which is the difference between f+ and f-. scm.com It provides a clear distinction between nucleophilic (Δf(r) > 0) and electrophilic (Δf(r) < 0) sites within the molecule. scm.comhackernoon.com
Theoretical studies on N-substituted polyaniline derivatives have utilized condensed-to-atoms Fukui indexes (CAFI) to identify adsorption centers and predict their interactions with various analytes. researchgate.net These studies demonstrate the utility of Fukui functions in understanding the local reactivity of complex aniline-based structures. researchgate.net
Coordination Chemistry and Catalysis Mediated by 3,5 Dimethyl N Propylaniline Derived Ligands
Synthesis and Characterization of Metal Complexes Featuring Aniline-Based Ligands
The synthesis of metal complexes with tailored properties often begins with the rational design of organic ligands. Aniline (B41778) and its derivatives provide a robust platform for creating a diverse range of ligand architectures.
Design and Modification of N-Substituted Pyrazolyl-Amine Ligands
N-substituted bis(pyrazolyl)amine ligands are of particular interest in coordination chemistry. nih.gov The pyrazole (B372694) nitrogen is a weaker δ-donor compared to imine and pyridine (B92270) nitrogens, which results in complexes with highly electrophilic metal centers. nih.gov The ability to modify the linker units connecting two or three pyrazole moieties allows for the creation of bidentate or tridentate ligands with varying steric and electronic properties. nih.gov
One-step condensation reactions are a common method for synthesizing these ligands. nih.govrsc.org For instance, the reaction of an appropriate amine, such as 4-isopropylaniline, with 3,5-dimethyl-1H-pyrazolyl-1-methanol can yield N,N-bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-4-isopropylaniline. nih.govrsc.org These ligands can then be chelated with various metal salts, such as CoCl₂, ZnCl₂, and CdBr₂, to form the corresponding metal complexes in high yields. nih.govrsc.orgrsc.orgresearchgate.net
Structural analysis of these complexes reveals how the ligand architecture influences the coordination geometry of the metal center. For example, N,N-bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-4-isopropylaniline (LB) acts as a bidentate ligand, leading to distorted tetrahedral geometries in complexes like [LBCoCl₂] and [LBZnCl₂]. rsc.orgresearchgate.net In contrast, a related tridentate ligand, 1-(3,5-dimethyl-1H-pyrazol-1-yl)-N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-N-(furan-2-ylmethyl)methanamine (LA), coordinates to metal centers through three nitrogen atoms, resulting in trigonal bipyramidal or square pyramidal geometries. rsc.orgresearchgate.net
| Ligand | Metal Salt | Resulting Complex | Coordination Geometry |
| N,N-bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-4-isopropylaniline (LB) | CoCl₂ | [LBCoCl₂] | Distorted Tetrahedral rsc.orgresearchgate.net |
| N,N-bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-4-isopropylaniline (LB) | ZnCl₂ | [LBZnCl₂] | Distorted Tetrahedral rsc.orgresearchgate.net |
| 1-(3,5-dimethyl-1H-pyrazol-1-yl)-N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-N-(furan-2-ylmethyl)methanamine (LA) | CoCl₂ | [LACoCl₂] | Trigonal Bipyramidal rsc.orgresearchgate.net |
| 1-(3,5-dimethyl-1H-pyrazol-1-yl)-N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-N-(furan-2-ylmethyl)methanamine (LA) | ZnCl₂ | [LAZnCl₂] | Trigonal Bipyramidal rsc.orgresearchgate.net |
| 1-(3,5-dimethyl-1H-pyrazol-1-yl)-N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-N-(furan-2-ylmethyl)methanamine (LA) | CdBr₂ | [LACdBr₂] | Square Pyramidal rsc.orgresearchgate.net |
Formation of Organometallic Complexes (e.g., Tricarbonylchromium Complexes)
Aniline derivatives can also be used to form organometallic π-complexes, such as (arene)tricarbonylchromium complexes. These are typically prepared by reacting the arene with hexacarbonylchromium. tandfonline.compsu.edu The coordination of a tricarbonylchromium fragment to an arene ring significantly alters its electronic properties, generally making the ring more electron-deficient. psu.eduup.ac.za This electron-withdrawing effect influences the reactivity and regioselectivity of subsequent reactions on the aromatic ring. up.ac.za For instance, the basicity of aniline is reduced upon complexation with Cr(CO)₃. psu.edu
While the tricarbonylchromium group is generally considered deactivating towards electrophilic substitution, it does not completely prevent such reactions. psu.edu The Friedel-Crafts acetylation of (benzene)tricarbonylchromium, for example, proceeds, albeit with a slightly reduced yield compared to uncomplexed benzene (B151609). psu.edu In molecules with multiple aromatic rings, the Cr(CO)₃ group can direct substitution to the uncomplexed ring. psu.edu
Catalytic Efficiency of Derived Complexes in Polymerization Reactions
Metal complexes derived from substituted anilines have shown significant promise as catalysts in polymerization reactions, particularly in the ring-opening polymerization (ROP) of cyclic esters like lactides.
Ring-Opening Polymerization of Lactides by Metal Complexes
The ring-opening polymerization of lactide is a crucial method for producing polylactic acid (PLA), a biodegradable and biocompatible polymer. mdpi.comuninsubria.it The properties of PLA, such as its crystallinity, thermal stability, and degradation rate, are highly dependent on its stereochemical structure. mdpi.com Metal-based catalysts play a pivotal role in controlling the stereochemistry of the resulting polymer. mdpi.commdpi.com
Zinc complexes, in particular, have been extensively studied for the stereoselective ROP of lactide due to their low toxicity and versatile coordination chemistry. mdpi.com The catalytic activity and stereoselectivity of these zinc complexes are influenced by the steric and electronic properties of the supporting ligands. mdpi.com For example, zinc complexes bearing N,N-bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-4-isopropylaniline ligands have been used as initiators for the ROP of racemic lactide (rac-LA). rsc.orgresearchgate.net The in-situ generated alkyl derivatives of these complexes have been shown to produce heterotactic polylactides. rsc.orgresearchgate.net
The complex [LBZnCl₂], when activated with MeLi, demonstrated a superior heterotactic bias (Pr up to 0.94) at -25 °C in the polymerization of rac-LA. researchgate.net This indicates that the ligand structure plays a critical role in controlling the stereochemistry of the polymerization. However, these systems tend to produce PLAs with broad polydispersity indices (1.16–2.23) and relatively low molecular weights. rsc.orgresearchgate.net
| Catalyst System | Monomer | Temperature (°C) | Resulting Polymer | Stereoselectivity (Pr) |
| [LBZnCl₂]/MeLi | rac-LA | -25 | Heterotactic PLA | up to 0.94 researchgate.net |
Stereocontrol and Polymer Properties in Catalytic Processes
Stereocontrol in the ROP of lactides is a key factor in determining the final properties of the polylactide. mdpi.com The mechanism of stereocontrol can be complex, often involving a combination of enantiomorphic site control and chain-end control. mdpi.comfrontiersin.org The design of the catalyst, particularly the chirality and steric bulk of the ligand, is crucial for achieving high stereoselectivity. mdpi.comacs.org
For instance, aluminum complexes with chiral anilido-oxazolinate ligands have been shown to be active initiators for the stereoselective ROP of rac-lactide. acs.org By modifying the substituents on the ligand, it is possible to produce polylactides with a range of tacticities, from slightly isotactic to moderately heterotactic. acs.org The steric hindrance of substituents on the aniline moiety can lead to restricted rotation, which is relevant for stereoselective catalysis as the growing polymer chain occupies a specific coordination site. acs.org
Similarly, the choice of imino substituent in aluminum alkyl complexes bearing salicylaldiminato ligands can drastically change the stereoselectivity. mdpi.com Complexes with benzyl-type imino substituents tend to produce isotactic polylactides, whereas those with aniline-derived imino substituents often yield atactic polymers. mdpi.com This highlights the subtle interplay between ligand structure and the stereochemical outcome of the polymerization. The ultimate goal is to design catalysts that can produce highly stereoregular PLAs, which possess superior physical and mechanical properties compared to their atactic counterparts. frontiersin.org
Emerging Research Directions and Future Outlook in 3,5 Dimethyl N Propylaniline Chemistry
Innovations in Sustainable Synthesis of N-Alkylanilines
The synthesis of N-alkylanilines, traditionally reliant on methods that can be environmentally taxing, is being reimagined through the lens of green chemistry. A primary focus is the N-alkylation of anilines with alcohols, a process that generates water as the sole byproduct, representing a highly atom-economical approach. rsc.orgmdpi.com This "hydrogen borrowing" or "acceptorless dehydrogenative coupling" strategy is at the forefront of sustainable synthesis. researchgate.netbeilstein-journals.org
A significant trend is the move away from expensive and rare precious metal catalysts towards those based on earth-abundant and cost-effective metals. rsc.org Research has demonstrated the efficacy of catalysts based on nickel, cobalt, iron, manganese, and titanium to facilitate the N-alkylation of anilines with a variety of alcohols. rsc.orgbeilstein-journals.orgacs.org For instance, cobalt-based catalysts supported on metal-organic frameworks (MOFs) and various manganese(I) complexes have shown high efficiency and selectivity in these reactions. rsc.orgbeilstein-journals.org Similarly, titanium hydroxide (B78521) has been proposed as a cheap and efficient heterogeneous catalyst, providing high selectivity to secondary amines. acs.org
Biocatalysis presents another green frontier, utilizing enzymes for highly selective transformations under mild conditions. synplechem.com Enzymes such as monoamine oxidase (MAO-N) and horseradish peroxidase (HRP) are being explored for the synthesis and transformation of N-alkylaniline derivatives. researchgate.net These biocatalytic methods offer an alternative to traditional chemical oxidations, which often require harsh conditions and toxic reagents. researchgate.net
Furthermore, the use of environmentally benign solvents and reaction media is a key area of innovation. Deep eutectic solvents (DESs) and ionic liquids are being investigated as sustainable alternatives to traditional organic solvents for the alkylation of anilines. researchgate.net
| Catalyst System | Alkylating Agent | Key Features | Reference |
| Cobalt-MOF (UiO-67) | Benzyl (B1604629) alcohol | Heterogeneous, cost-effective, high selectivity. | rsc.org |
| Mn(CO)₅Br / Ligand | Primary alcohols | Homogeneous, phosphine-free, good yields for various anilines. | beilstein-journals.org |
| Titanium Hydroxide | Aliphatic & Aromatic Alcohols | Heterogeneous, cheap, >90% selectivity to secondary amines. | acs.org |
| Palladium Nanoparticles | Benzyl alcohol | "Hydrogen-borrowing" methodology, good functional group tolerance. | mdpi.com |
| Iridium(I)-NHC Complexes | Primary & Secondary Alcohols | "Borrowing hydrogen" mechanism, high activity at low catalyst loading. | rsc.org |
Exploration of Novel Reactivity and Transformation Pathways
Beyond improving existing synthetic routes, researchers are discovering entirely new ways to use N-alkylanilines like 3,5-Dimethyl-N-propylaniline as building blocks for more complex molecules. This involves the selective activation of C–H and C–N bonds to forge new chemical connections.
One exciting area is the use of N-alkylanilines in cascade reactions . In these processes, the N-alkyl aniline (B41778) doesn't just get modified but is used as a carbon source itself. Through C(sp³)–N bond cleavage, both the aniline and the alkyl group can be reorganized into new, complex heterocyclic structures like chromeno[4,3-b]quinolin-6-ones. rsc.orgrsc.org This dual utilization represents a highly efficient and atom-economical strategy, turning what might have been a waste group into a valuable part of the final product. rsc.org
C–H functionalization is another major frontier. Palladium-catalyzed reactions have been developed to directly activate C–H bonds in N-alkylanilines for subsequent annulation or carbonylation. researchgate.netacs.org For example, the reaction of N-alkylanilines with bromoalkynes can lead to the synthesis of functionalized 3-bromoindoles. researchgate.net Another protocol allows for the regioselective carbonylation of an N-alkyl aniline's aromatic C–H bond to produce isatoic anhydrides, which are valuable synthetic intermediates. acs.org The nitroso group has also been employed as a traceless directing group to guide the C–H functionalization of N-alkylanilines, enabling the synthesis of various indole (B1671886) and aniline derivatives. acs.org These methods provide powerful shortcuts to complex molecules from readily available starting materials.
Metal-free C–H borylation is also emerging, using reagents like pyrazabole (B96842) activated by iodine to achieve ortho-borylation of N-alkylanilines, creating versatile intermediates for further chemical modification. rsc.org
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of chemical reactions involving N-alkylanilines. These theoretical studies provide deep mechanistic insights that are often difficult to obtain through experiments alone, accelerating the development of new and improved catalytic systems.
DFT calculations are used to elucidate complex reaction mechanisms, such as the "borrowing hydrogen" pathway. rsc.orguio.no For example, studies on iridium-catalyzed N-alkylation of aniline with benzyl alcohol have supported the catalyst's role in every key step: alcohol dehydrogenation, C–N bond formation via a hemiaminal intermediate, and imine hydrogenation. rsc.org Similarly, computational studies on palladium-catalyzed systems have helped map out the most favorable reaction pathways, identifying key intermediates and transition states. acs.org
Modeling is also crucial for catalyst design. By calculating parameters like the d-band energy levels of metal sites, researchers can predict catalytic activity. researcher.life For instance, theoretical calculations have shown that the superior activity of an asymmetric single-atom cobalt catalyst (Co1-N3P1) in N-alkylation is due to its ability to stabilize the reaction's transition state, thereby lowering the energy barrier. researcher.life DFT can also explain solvent effects on reaction selectivity, as demonstrated in studies showing how different solvents can switch the outcome between N-alkylation and C-alkylation of anilines. acs.org These predictive capabilities allow chemists to rationally design more efficient and selective catalysts and to optimize reaction conditions before ever stepping into the lab. researchgate.net
Integration with Flow Chemistry and Automated Synthesis Platforms
The principles of modern chemical synthesis are increasingly intertwined with automation and continuous processing technologies to enhance efficiency, safety, and scalability. The synthesis of N-alkylanilines is well-suited for these advanced platforms.
Flow chemistry , where reagents are pumped through a reactor in a continuous stream, offers significant advantages over traditional batch processing. researchgate.net Continuous flow systems allow for precise control over reaction parameters like temperature and pressure, leading to higher efficiency, reduced solvent usage, and minimized byproduct formation. researchgate.net The use of fixed-bed catalysts, such as metal nanoparticles supported on materials like alumina, is particularly effective in plug-flow reactors for the N-alkylation of amines with alcohols, achieving high yields and selectivity for the desired mono-alkylated products. researchgate.net
Automated synthesis platforms , sometimes referred to as "chemistry robots" or "chemputers," are revolutionizing how molecules are made, particularly in research and drug discovery. researchgate.netsigmaaldrich.com These systems can perform entire multi-step syntheses, including reaction, work-up, and purification, with minimal human intervention. acs.org Many platforms use pre-packaged reagent cartridges for common reactions like reductive amination, amide bond formation, and various coupling reactions. synplechem.comsigmaaldrich.com This capsule-based approach allows for the rapid and reproducible synthesis of libraries of compounds, which is invaluable for screening and lead optimization. nih.gov For the synthesis of derivatives like this compound, such automated systems could dramatically accelerate the exploration of its chemical space by systematically varying reaction partners and conditions. synplechem.comnih.gov
The integration of these technologies promises a future where the synthesis of N-alkylanilines and their derivatives is faster, safer, more efficient, and more accessible, accelerating the pace of chemical innovation.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3,5-Dimethyl-N-propylaniline, and how can reaction conditions be optimized?
- Methodology : A common approach involves alkylation of 3,5-dimethylaniline with propyl halides (e.g., 1-bromopropane) under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF. Temperature control (60–80°C) minimizes side reactions like over-alkylation .
- Validation : Monitor reaction progress via TLC or HPLC. Post-synthesis, purify via column chromatography using silica gel and a hexane/ethyl acetate gradient. Confirm purity by NMR (e.g., absence of unreacted aniline protons at δ 3.5–4.0 ppm) .
Q. How can researchers reliably characterize this compound’s structural and chemical properties?
- Analytical Workflow :
- IR Spectroscopy : Identify N–H stretching (3300–3500 cm⁻¹) and aromatic C–H bending (700–900 cm⁻¹) .
- ¹H/¹³C NMR : Assign methyl groups (δ 2.2–2.5 ppm for aromatic CH₃; δ 1.0–1.5 ppm for N-propyl CH₃) .
- Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 163.2 (C₁₁H₁₇N) .
Q. What are the key solubility and stability parameters for handling this compound?
- Solubility : Sparingly soluble in water (<0.1 mg/mL); highly soluble in ethanol, DCM, and THF. Adjust solvent polarity to recrystallize (e.g., ethanol/water mixtures) .
- Stability : Store under inert gas (N₂/Ar) at 4°C to prevent oxidation. Monitor degradation via UV-Vis (absorbance shifts >300 nm indicate decomposition) .
Advanced Research Questions
Q. How do steric and electronic effects influence this compound’s reactivity in transition-metal catalysis?
- Mechanistic Insight : The 3,5-dimethyl groups increase steric hindrance, slowing oxidative addition in Pd-catalyzed couplings. Electronic effects (electron-donating CH₃) enhance nucleophilicity, favoring ligand-metal coordination. Compare catalytic efficiency using Suzuki-Miyaura reactions with aryl halides .
- Contradictions : Some studies report reduced yields in bulky substrates due to hindered Pd–N interactions, while others note improved regioselectivity .
Q. What strategies resolve conflicting data on this compound’s acid-base behavior in non-aqueous solvents?
- Titration Studies : Perform potentiometric titrations in DMSO or acetonitrile to measure pKa. Use Hammett plots to correlate substituent effects (σ values for 3,5-CH₃) with basicity .
- Contradictions : Discrepancies arise from solvent polarity (e.g., higher pKa in DMSO vs. water) and counterion effects (e.g., Cl⁻ vs. BF₄⁻) .
Q. How can computational modeling predict this compound’s interactions in supramolecular systems?
- DFT/Molecular Dynamics : Calculate H-bonding propensity (N–H∙∙∙O/N) and π-stacking energies with aromatic partners (e.g., graphene oxide). Validate with XRD or AFM .
- Limitations : Overestimation of van der Waals interactions in force fields may require experimental calibration .
Q. What experimental designs mitigate batch-to-batch variability in this compound synthesis?
- Quality Control : Implement in-line FTIR for real-time monitoring of alkylation completion. Use DOE (Design of Experiments) to optimize reagent stoichiometry and mixing rates .
- Reproducibility : Standardize purification (e.g., automated flash chromatography) and validate via inter-lab round-robin testing .
Data Contradictions and Resolution
- Synthetic Yield Discrepancies : Variations in alkylation efficiency (40–75%) may stem from residual moisture (hydrolyzes propyl halide) or incomplete base activation. Use molecular sieves and anhydrous conditions .
- Spectroscopic Artifacts : Overlapping NMR signals (e.g., propyl CH₂ vs. aromatic CH₃) can mislead structural assignments. Apply 2D NMR (COSY, HSQC) for unambiguous resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
